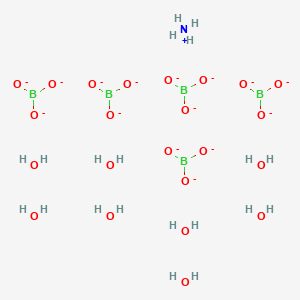![molecular formula C6H8O3 B13831943 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of two oxirane (epoxide) rings and an ethanone group. This compound is known for its reactivity due to the strained three-membered oxirane rings, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peracids or other oxidizing agents to form the oxirane rings. For example, the reaction of an alkene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield the desired epoxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other reduced products.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are typically ring-opened compounds with functional groups introduced at the former oxirane positions.
Reduction: The major products are diols or other reduced derivatives.
Oxidation: The major products are more highly oxidized compounds, potentially including carboxylic acids or ketones.
Applications De Recherche Scientifique
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane rings.
Mécanisme D'action
The mechanism of action of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone involves the reactivity of its oxirane rings. These rings are prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding with nucleophilic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
- 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is unique due to the presence of two oxirane rings, which confer high reactivity and versatility in chemical synthesis. This dual oxirane structure allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may contain only one oxirane ring or different functional groups.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3 |
Clé InChI |
LSRJXAGAFCGWNA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CO1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)

